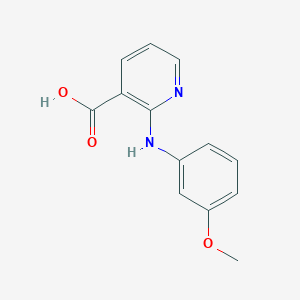

2-(3-Methoxy-phenylamino)-nicotinic acid

Description

Overview of Nicotinic Acid (Niacin) and its Derivatives in Biological Contexts

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin essential for a myriad of physiological processes. mdpi.comresearchgate.net It serves as a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are crucial for cellular metabolism and energy production. mdpi.com These coenzymes participate in over 400 enzymatic reactions, highlighting the vitamin's central role in maintaining cellular health.

Beyond its metabolic functions, nicotinic acid and its derivatives exhibit a range of pharmacological effects. For instance, at pharmacological doses, nicotinic acid is known to modulate lipid profiles. researchgate.net The diverse biological activities of nicotinic acid have spurred the development of a vast array of derivatives, as researchers aim to harness and refine its therapeutic properties for various diseases. nih.govnih.gov

Significance of Arylaminonicotinic Acid Scaffolds in Drug Discovery

Within the extensive family of nicotinic acid derivatives, the arylaminonicotinic acid scaffold has proven to be a particularly fruitful area of investigation for medicinal chemists. This structural motif, which features an aniline (B41778) or substituted aniline group attached to the nicotinic acid core, is a key component in a number of biologically active molecules.

Compounds based on this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anti-inflammatory and analgesic effects. nih.gov The structural versatility of the arylaminonicotinic acid framework allows for systematic modifications, enabling the exploration of structure-activity relationships and the optimization of therapeutic properties. This has made it an attractive target in the quest for new drugs to treat inflammatory conditions and pain.

Research Rationale for Investigating 2-(3-Methoxy-phenylamino)-nicotinic acid and Related Structures

The investigation into specific arylaminonicotinic acid derivatives, such as this compound, is driven by the need for more effective and safer therapeutic agents. The substitution pattern on the phenyl ring plays a crucial role in determining the biological activity of these compounds. The presence and position of substituents like a methoxy (B1213986) group can significantly influence the molecule's potency, selectivity, and pharmacokinetic profile.

The rationale for studying this compound and its analogs is based on the hypothesis that the methoxy substituent at the meta-position of the phenyl ring could confer advantageous pharmacological properties. Researchers are exploring how this specific structural feature impacts the compound's interaction with biological targets, with the ultimate goal of developing novel drugs with improved efficacy and reduced side effects for a range of medical conditions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-18-10-5-2-4-9(8-10)15-12-11(13(16)17)6-3-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLISMYSIFNNHFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 2 3 Methoxy Phenylamino Nicotinic Acid

The synthesis of 2-(3-Methoxy-phenylamino)-nicotinic acid is typically achieved through a well-established method in organic chemistry known as the Ullmann condensation. organic-chemistry.orgnih.gov This reaction involves the coupling of an aryl amine with an aryl halide in the presence of a copper catalyst.

In the case of this compound, the synthesis involves the reaction of 2-chloronicotinic acid with 3-methoxyaniline. The reaction is generally carried out at elevated temperatures and may employ a base to facilitate the coupling process. The progress of the reaction can be monitored using techniques like thin-layer chromatography.

Upon completion of the reaction, the desired product, this compound, is isolated and purified using standard laboratory procedures such as filtration, washing, and recrystallization. The identity and purity of the synthesized compound are then confirmed through various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the nicotinic acid ring and the substituted phenyl ring. The chemical shifts and splitting patterns would be characteristic of the specific arrangement of atoms in the molecule. |

| ¹³C NMR | Resonances for each unique carbon atom in the compound, providing further confirmation of the molecular structure. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of the functional groups present, such as the carboxylic acid (O-H and C=O stretching) and the secondary amine (N-H stretching). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound, confirming its elemental composition. |

Preclinical Pharmacological Investigations and Biological Activities of 2 3 Methoxy Phenylamino Nicotinic Acid Derivatives

Anti-inflammatory and Analgesic Potentials

The anti-inflammatory and analgesic activities of 2-(arylamino)-nicotinic acid derivatives have been evaluated through a combination of in vitro and in vivo models. These studies aim to elucidate their mechanisms of action and assess their efficacy in comparison to established therapeutic agents.

In Vitro Anti-inflammatory Activity in Cellular Models (e.g., Macrophage Cells)

Macrophage cell lines, such as RAW 264.7, are frequently employed to study the in vitro anti-inflammatory effects of chemical compounds. These cells, when stimulated with agents like lipopolysaccharide (LPS), mimic an inflammatory response by producing various pro-inflammatory mediators.

Research on certain 2-substituted phenyl derivatives of nicotinic acid has demonstrated their ability to modulate the expression of key pro-inflammatory cytokines. For instance, in studies involving LPS-stimulated RAW 264.7 macrophage cells, some derivatives have been shown to significantly inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). semanticscholar.orgnih.gov This inhibition of crucial inflammatory signaling molecules suggests a potential mechanism for the anti-inflammatory effects of this class of compounds. semanticscholar.orgnih.gov

One study on a series of 2-substituted phenyl derivatives of nicotinic acid investigated their effects on serum levels of TNF-α and IL-6. The findings indicated that these compounds can influence and modulate the underlying inflammatory processes by affecting these cytokine levels. nih.gov

The production of nitric oxide (NO) is a key event in the inflammatory cascade, and its inhibition is a common target for anti-inflammatory drug discovery. In vitro assays often measure nitrite (B80452), a stable metabolite of NO, to quantify NO production. Studies on innovative series of nicotinic acid derivatives have shown their capacity to inhibit nitrite production in LPS/IFN-γ-stimulated RAW 264.7 macrophage cells. mdpi.com For example, certain compounds exhibited potent nitrite inhibition activity, indicating a significant anti-inflammatory potential. mdpi.com

Table 1: In Vitro Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives

| Compound ID | Cell Line | Stimulant | Parameter Measured | Activity | Reference |

|---|---|---|---|---|---|

| Derivative Series 1 | RAW 264.7 | LPS/IFN-γ | Nitrite | Potent Inhibition | mdpi.com |

| Derivative Series 2 | RAW 264.7 | LPS/IFN-γ | TNF-α, IL-6 | Comparable to Ibuprofen | nih.govmdpi.com |

This table is representative of findings for nicotinic acid derivatives and not specific to 2-(3-Methoxy-phenylamino)-nicotinic acid.

In Vivo Analgesic Efficacy in Animal Models

The analgesic potential of 2-arylamino-nicotinic acid derivatives has been assessed in various animal models of pain. These models, such as the acetic acid-induced writhing test and the hot plate test, are standard methods for evaluating the pain-relieving effects of new chemical entities.

A study on a series of 2-arylamino-6-trifluoromethylpyridine-3-carboxylic acid derivatives, which share a similar structural motif, demonstrated significant analgesic properties in the writhing test in rats. nih.gov Some of these compounds exhibited analgesic activity comparable or even superior to established drugs like aspirin (B1665792) and ibuprofen. nih.gov Another study focusing on 2-substituted phenyl derivatives of nicotinic acid also identified compounds with distinctive analgesic activities when compared to mefenamic acid. semanticscholar.org

In Vivo Anti-inflammatory Efficacy in Animal Models (e.g., Carrageenan-induced Inflammation)

The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds. mdpi.com The injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be measured over time.

Several studies have reported the in vivo anti-inflammatory efficacy of nicotinic acid derivatives in this model. For instance, certain 2-substituted phenyl derivatives of nicotinic acid have shown a significant reduction in paw edema compared to control groups. researchgate.net In some cases, the anti-inflammatory activity of these derivatives was found to be comparable to that of the reference drug, mefenamic acid. researchgate.net Furthermore, newly synthesized nicotinic acid derivatives have been evaluated for their anti-inflammatory activity via carrageenan-induced arthritis in rats, with some compounds demonstrating potent effects. nih.gov

Table 2: In Vivo Anti-inflammatory Activity of Nicotinic Acid Derivatives in Carrageenan-Induced Paw Edema Model

| Compound Type | Animal Model | Edema Inhibition (%) | Reference Drug | Reference |

|---|---|---|---|---|

| 2-Aryl nicotinic acid derivatives | Rats | 61.7 ± 4.8 to 62.2 ± 5.4 | Mefenamic Acid (59.3 ± 4.21) | researchgate.net |

This table presents findings for various nicotinic acid derivatives and is not specific to this compound.

Antimicrobial Activities

In addition to their anti-inflammatory and analgesic properties, certain derivatives of nicotinic acid have been investigated for their potential as antimicrobial agents. The emergence of drug-resistant pathogens has spurred the search for new chemical scaffolds with antimicrobial activity.

Studies on novel nicotinic acid derivatives have revealed promising activity against a range of microorganisms. For example, some newly synthesized hydrazone derivatives of nicotinic acid have shown significant activity against Gram-positive bacteria. ekb.eg In particular, one derivative exhibited potent activity against S. aureus, B. subtilis, and A. flavus. ekb.eg Another study on nicotinoyl-glycyl-glycine-hydrazide derivatives also reported varying degrees of antimicrobial effects against pathogenic microorganisms. nih.gov

Table 3: Antimicrobial Activity of Selected Nicotinic Acid Derivatives

| Compound Type | Microorganism | Activity (Inhibition Zone in mm) | Reference Drug (Inhibition Zone in mm) | Reference |

|---|---|---|---|---|

| Hydrazone derivative (8d) | S. aureus | 2.4 | Amoxicillin (2.3) | ekb.eg |

| Hydrazone derivative (8d) | B. subtilis | 3.2 | Amoxicillin (3.5) | ekb.eg |

| Hydrazone derivative (8d) | A. flavus | 2.6 | Griseofulvin (2.4) | ekb.eg |

| Hydrazone derivative (10b) | P. aeruginosa | 2.6 | Amoxicillin (2.2) | ekb.eg |

This table is representative of findings for nicotinic acid derivatives and not specific to this compound.

Antibacterial Efficacy (e.g., against Gram-positive bacteria, MRSA strains)

Research into the antibacterial properties of nicotinic acid derivatives has revealed promising activity, particularly against Gram-positive bacteria. Although direct studies on this compound are not extensively documented, related compounds have shown notable antibacterial effects.

One study focused on the synthesis of novel nicotinic acid derivatives and their evaluation for antimicrobial activity. The results indicated that certain acylhydrazone derivatives of nicotinic acid displayed significant activity against Gram-positive bacteria. Specifically, some of these compounds were effective against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial action. osf.io For instance, one derivative showed an MIC of 7.81 µg/mL against an MRSA strain. osf.io

Another area of investigation involves Schiff base derivatives of nicotinic acid. One such derivative, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, demonstrated antimicrobial activity against a range of microorganisms. mdpi.com While this compound differs in its substitution from this compound, it highlights the potential of the nicotinic acid scaffold in developing new antibacterial agents. mdpi.com

The mechanism of action for the antibacterial effects of nicotinic acid derivatives is thought to be linked to the molecule's ability to interfere with essential cellular processes in bacteria. Nicotinic acid, or vitamin B3, is a precursor for the coenzymes NAD and NADP, which are vital for cellular metabolism. It is suggested that derivatives of nicotinic acid may disrupt bacterial metabolic pathways or cell wall synthesis.

Table 1: Antibacterial Activity of Selected Nicotinic Acid Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Nicotinic acid acylhydrazone derivative | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | osf.io |

| Nicotinic acid acylhydrazone derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 | osf.io |

| 1,3,4-oxadiazoline derivative of nicotinic acid | Bacillus subtilis ATCC 6633 | 7.81 | osf.io |

| 1,3,4-oxadiazoline derivative of nicotinic acid | Staphylococcus aureus ATCC 6538 | 7.81 | osf.io |

This table is interactive and can be sorted by column.

Antifungal Efficacy

The antifungal potential of nicotinic acid derivatives is an emerging area of research. While specific data on this compound is scarce, related nicotinamide (B372718) and nicotinic acid derivatives have been investigated for their effects against various fungal pathogens.

Studies have shown that nicotinamide (the amide form of nicotinic acid) exhibits significant antifungal activity against Candida albicans, including strains that are resistant to fluconazole. mdpi.com Nicotinamide has also demonstrated efficacy against other non-albicans Candida species and Cryptococcus neoformans. mdpi.com The proposed mechanism involves the disruption of the fungal cell wall, leading to increased exposure of β-glucans and chitin (B13524) content. mdpi.com

Furthermore, a series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized, showing promising fungicidal activity against cucumber downy mildew. nih.gov This suggests that modifications to the nicotinamide structure can lead to potent antifungal agents for agricultural applications.

Table 2: Antifungal Activity of a Nicotinamide Derivative

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Nicotinamide derivative 16g | Candida albicans SC5314 | 0.25 | nih.gov |

This table is interactive and can be sorted by column.

Antiviral Properties

The antiviral activities of nicotinic acid and its derivatives have been explored against several viruses. While direct evidence for this compound is not available, research on related compounds suggests potential antiviral applications.

Nicotinic acid itself has been shown to possess antiviral properties. A study on the H1N1 influenza virus demonstrated that nicotinic acid could alleviate acute lung injury by exerting both antiviral and anti-inflammatory actions. nih.gov It was found to inhibit virus replication and reduce the inflammatory response in the lungs of infected mice. nih.gov

Derivatives of nicotinic acid have also been synthesized and tested for their antiviral efficacy. For instance, glycyrrhizin (B1671929) nicotinate (B505614) derivatives have been studied for their activity against HIV-1 pseudoviruses and SARS-CoV-2. mdpi.comresearchgate.net These derivatives were found to inhibit the replication of SARS-CoV-2 and showed inhibitory activity against different subtypes of HIV pseudoviruses, likely by interfering with virus entry into the target cells. mdpi.comresearchgate.net

Another study focused on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as potential dual inhibitors of HIV-1 reverse transcriptase. mdpi.com Several of these compounds were found to inhibit viral replication in cell-based assays. mdpi.com

Table 3: Antiviral Activity of a Nicotinic Acid Derivative

| Compound/Derivative | Virus | IC50 (µM) | Reference |

| Glycyvir (a glycyrrhizin nicotinate derivative) | SARS-CoV-2 | 2–8 | mdpi.comresearchgate.net |

| Glycyvir (a glycyrrhizin nicotinate derivative) | HIV-1 pseudoviruses | 3.9–27.5 | mdpi.comresearchgate.net |

This table is interactive and can be sorted by column.

Neuropharmacological Effects

The neuropharmacological effects of compounds related to this compound are primarily associated with the roles of nicotinic acid and its derivatives in the central nervous system.

Modulation of Nicotinic Acetylcholine (B1216132) Receptors

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed in the central nervous system and are involved in various cognitive functions. While nicotinic acid itself does not directly bind to and modulate nAChRs in the same way as nicotine (B1678760), its derivatives and metabolites can influence cholinergic signaling. The structural similarity of nicotinic acid derivatives to endogenous ligands suggests that they could potentially interact with nAChRs, although specific studies on this compound are lacking.

Potential Neuroprotective Activities

There is growing evidence for the neuroprotective effects of nicotinic acid and its amide form, nicotinamide. These compounds are precursors to NAD+, a critical coenzyme in cellular energy metabolism and DNA repair. By boosting NAD+ levels, nicotinic acid and nicotinamide can support neuronal health and resilience against various stressors.

Studies have indicated that increased dietary intake of niacin is associated with a reduced risk of Alzheimer's disease and age-related cognitive decline. nih.gov Nicotinamide has been shown to provide neuroprotection in an animal model of Huntington's disease by reducing oxidative stress and preventing neuronal death. nih.gov Furthermore, derivatives of nipecotic acid, which shares a similar piperidine (B6355638) ring structure with some reduced forms of nicotinic acid, have been investigated as potential agents against neurodegeneration, showing antioxidant and anti-inflammatory properties. nih.gov

Anti-cancer Research and Metabolic Modulation

The potential of nicotinic acid derivatives in anti-cancer research is an active area of investigation, with a focus on their ability to modulate cellular metabolism and signaling pathways involved in cancer progression.

Several novel derivatives of nicotinic acid have been synthesized and evaluated for their anticancer activity. nih.gov One study reported the design of nicotinic acid-based compounds as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors. nih.govresearchgate.net A particularly potent compound from this series demonstrated significant cytotoxic effects against colon (HCT-15) and prostate (PC-3) cancer cell lines and inhibited VEGFR-2 at a low micromolar concentration. nih.govresearchgate.net

The metabolic effects of nicotinic acid are well-documented, particularly its role in lipid metabolism. researchgate.net As a precursor to NAD+, nicotinic acid is integral to cellular redox reactions and energy production. nih.govmdpi.com Cancer cells often exhibit altered metabolism, and targeting these metabolic vulnerabilities is a promising therapeutic strategy. While direct studies on the metabolic modulation of cancer cells by this compound are not available, the broader class of nicotinic acid derivatives holds potential in this area due to their fundamental role in cellular metabolism.

Table 4: Anticancer Activity of a Nicotinic Acid Derivative

| Compound/Derivative | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Nicotinic acid derivative 5c | HCT-15 (Colon) | VEGFR-2 | 0.068 | nih.govresearchgate.net |

This table is interactive and can be sorted by column.

Antioxidant Effects

The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. mdpi.comnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength.

Table 2: Illustrative DPPH Radical Scavenging Activity of Structurally Related Compounds

| Compound Class | Key Structural Features | Illustrative EC50 (µg/mL) in DPPH Assay |

| Methoxyphenols | Phenolic -OH and -OCH3 groups | Varies depending on substitution pattern |

| Nicotinic Acid Derivatives | Pyridine (B92270) carboxylic acid core | Generally moderate activity |

| This compound | -NH-, -COOH, -OCH3 groups | To be determined experimentally |

Note: This table provides a qualitative illustration of expected antioxidant activity based on the properties of the functional groups present in the molecule. Experimental data is required for a quantitative assessment.

Ligand-Receptor Interactions and Binding Profiles

The initial step in the mechanism of action for many nicotinic acid derivatives involves binding to and activating specific cell surface receptors.

The G protein-coupled receptor 109A (GPR109A), also known as HM74A or the niacin receptor, is a primary target for nicotinic acid. This receptor is highly expressed in adipocytes and various immune cells. aacrjournals.org Activation of GPR109A by nicotinic acid initiates a cascade of intracellular events.

As a Gi/o-coupled receptor, agonist binding to GPR109A leads to the inhibition of adenylate cyclase, which in turn decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This reduction in cAMP levels is central to the anti-lipolytic effects observed with nicotinic acid, as it leads to decreased activity of hormone-sensitive lipase (B570770) and a subsequent reduction in the release of free fatty acids from adipose tissue. nih.gov

The binding affinity of nicotinic acid to GPR109A is in the nanomolar to low micromolar range, indicating a high-affinity interaction. Computational modeling and simulation studies have identified key amino acid residues within the transmembrane domains of GPR109A that are crucial for niacin binding, including R111, K166, S178, and R251. nih.gov

Table 1: Binding Characteristics of Ligands for GPR109A

| Ligand | Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Nicotinic Acid | GPR109A | -5.98 to -9.5 | R111, K166, S178, R251 |

| Butyrate | GPR109A | Lower affinity than nicotinic acid | Not specified |

| β-hydroxybutyrate | GPR109A | EC50: 0.7 mmol/L | Not specified |

This table is generated based on available data for nicotinic acid and other known GPR109A ligands. The binding profile for this compound may differ.

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. wikipedia.org These receptors are pentameric structures composed of various alpha (α) and beta (β) subunits, which determine their pharmacological and physiological properties. youtube.com

While the primary actions of nicotinic acid are mediated through GPR109A, some derivatives of nicotinic acid and related compounds can interact with nAChRs. These interactions can be complex, with compounds acting as agonists, partial agonists, or antagonists depending on the specific nAChR subtype. nih.gov For example, the α7 and α4β2 subtypes are significant in the central nervous system and are involved in cognitive processes. nih.gov Activation of nAChRs typically leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. nih.gov

Cellular Pathway Modulation

The interaction of nicotinic acid derivatives with their receptors triggers a series of downstream events that modulate various cellular pathways, ultimately leading to changes in gene expression and cellular function.

Nicotinic acid has been shown to have widespread effects on gene expression in various tissues, including skeletal muscle, liver, and adipose tissue. nih.gov These changes are mediated by the modulation of intracellular signaling cascades and the activation of specific transcription factors.

As previously mentioned, the activation of the Gi-coupled GPR109A receptor by nicotinic acid leads to a decrease in intracellular cAMP levels. nih.gov Cyclic AMP is a crucial second messenger that activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). cusabio.comnih.gov

By lowering cAMP levels, nicotinic acid can reduce the activity of PKA. PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. When cAMP binds to the regulatory subunits, the catalytic subunits are released to phosphorylate a multitude of substrate proteins, thereby regulating a wide array of cellular processes. wikipedia.org Therefore, inhibition of this pathway can have significant effects on cellular metabolism and function.

Epac proteins act as guanine (B1146940) nucleotide exchange factors for the small G proteins Rap1 and Rap2. cusabio.com The modulation of Epac activity through changes in cAMP levels can influence processes such as cell adhesion, proliferation, and differentiation. mdpi.com The interplay between PKA and Epac signaling pathways is complex and can be synergistic or antagonistic depending on the cellular context. nih.gov

A significant downstream target of pathways influenced by nicotinic acid is the Forkhead box protein O1 (FOXO1) transcription factor. nih.gov FOXO1 is involved in regulating the expression of genes related to metabolism, cellular proliferation, and stress resistance. mdpi.com

Studies have shown that nicotinic acid can lead to the dephosphorylation, and therefore activation, of FOXO1 in insulin-sensitive tissues. nih.gov The activity of FOXO1 is negatively regulated by the PI3K-Akt signaling pathway. Insulin (B600854), for instance, activates Akt, which then phosphorylates FOXO1, leading to its exclusion from the nucleus and inactivation. nih.govheraldopenaccess.us By opposing the effects of insulin on FOXO1 phosphorylation, nicotinic acid can influence the transcription of FOXO1 target genes. nih.gov For example, in hepatocytes, activated FOXO1 can increase the transcription of genes involved in gluconeogenesis. nih.gov

Inhibition of Inflammatory Mediators and Enzymes (e.g., COX-2, iNOS, MPO)

There are no available scientific studies that have investigated or reported on the inhibitory activity of this compound against cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), or myeloperoxidase (MPO). While the broader class of nicotinic acid derivatives has been a subject of interest in anti-inflammatory research, the specific effects of the 3-methoxy-phenylamino substitution on these enzymatic targets have not been documented in the accessible scientific literature. Consequently, no data on its potency or selectivity for these enzymes can be provided.

Enzyme Inhibition Kinetics

Consistent with the lack of data on its inhibitory activity, there is no information available regarding the enzyme inhibition kinetics of this compound. Kinetic studies are essential for understanding the mode of action of an inhibitor, including whether it acts competitively, non-competitively, or uncompetitively, and for determining key parameters such as the inhibition constant (Kᵢ). Without experimental data, any discussion on the kinetic profile of this compound would be purely speculative.

Due to the absence of research data, no data tables can be generated for the inhibitory effects or enzyme kinetics of this compound.

Conclusion

General Synthetic Strategies for 2-Substituted Nicotinic Acid Derivatives

The creation of 2-substituted nicotinic acid derivatives serves as the foundational step for a wide array of more complex molecules. Key strategies include the amination of pre-formed pyridine (B92270) rings and the construction of the pyridine ring itself through condensation and cyclization reactions.

A prevalent and direct method for synthesizing 2-aminonicotinic acid derivatives is the nucleophilic substitution of a halogen, typically chlorine, from the 2-position of the nicotinic acid ring with an amine. This reaction can be performed under various conditions, ranging from catalyst-free approaches to those employing specific catalysts to enhance efficiency and yield.

Recent advancements have led to the development of environmentally friendly, catalyst- and solvent-free methods for the amination of 2-chloronicotinic acid. nih.govresearchgate.netresearchgate.net This approach involves heating a mixture of 2-chloronicotinic acid and the desired primary aromatic amine. nih.gov Optimal conditions have been identified as heating the neat mixture at 120 °C, which provides good to excellent yields of the corresponding 2-(arylamino)nicotinic acid derivatives within a short timeframe of 15 to 120 minutes. nih.govresearchgate.netresearchgate.net

Another catalyst-free technique utilizes microwave irradiation. In this method, a mixture of 2-chloronicotinic acid, an aromatic amine, and anhydrous potassium carbonate in water is subjected to microwave irradiation, facilitating a simple, efficient, and green synthesis. researchgate.net

Table 1: Catalyst-Free Synthesis of 2-(Aryl)aminonicotinic Acids

| Amine Reactant | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Various primary aromatic amines | 120 °C, solvent-free | 15–120 min | Good to Excellent | nih.govresearchgate.net |

| Aromatic amines | Microwave irradiation, K₂CO₃, Water | 15–120 min | Good to Excellent | researchgate.net |

To improve reaction rates and yields, various catalysts can be employed in the amination of 2-halonicotinic acids. The classical Ullmann reaction, for instance, uses a stoichiometric amount of a copper reagent, though this method presents environmental concerns due to the use of a heavy metal. nih.gov

A more sustainable catalytic approach involves the use of boric acid. researchgate.net A solvent-free protocol has been reported for the synthesis of 2-(arylamino)nicotinic acid derivatives using a catalytic quantity of boric acid. researchgate.net The proposed mechanism for this catalysis involves the activation of 2-chloronicotinic acid through two potential pathways: either via hydrogen bond donation (HBD) or through a Boron-Nitrogen Lewis acid-base interaction. researchgate.net Boric acid has also been recognized as a highly efficient catalyst for transamidation reactions under solvent-free conditions, highlighting its versatility in forming C-N bonds. colab.wsnih.gov

Table 2: Boric Acid Catalyzed Synthesis of 2-(Aryl)aminonicotinic Acids

| Reactants | Catalyst | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| 2-Chloronicotinic acid, Aromatic amine | Boric Acid | Solvent-free | Environmentally friendly, efficient | researchgate.net |

| Carboxamides, Amines | Boric Acid | Solvent-free | General C-N bond formation | colab.wsnih.gov |

An alternative to modifying a pre-existing pyridine ring is to construct it from acyclic precursors. These methods offer versatility in introducing various substituents onto the nicotinic acid framework.

One such strategy involves the condensation of active methylene (B1212753) compounds like alkylidenemalononitriles or alkylidenecyanoacetates with orthoformates or dimethylformamide (DMF) acetals. The resulting intermediate undergoes an acid-catalyzed cyclization to form a polysubstituted pyridine ring. researchgate.net

Another regioselective synthesis starts with the base-catalyzed Michael addition of 2-chlorocyanoacetate to α,β-unsaturated ketones or aldehydes. The resulting 5-oxopentenenitrile derivative is then cyclized in the presence of anhydrous hydrogen chloride to produce 2-chloro-3-pyridinecarboxylates, which are direct precursors for amination reactions. researchgate.net

Amination Reactions of 2-Halonicotinic Acids

Synthesis of Specific 2-(Aryl)aminonicotinic Acid Structures

The general strategies outlined above can be applied to the synthesis of specific target molecules, including this compound.

The synthesis of this compound is achieved through the direct amination of 2-chloronicotinic acid with 3-methoxyaniline. This reaction follows the general principles of nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Based on the established methodologies, this synthesis can be performed effectively using either the catalyst-free thermal conditions or the boric acid-catalyzed approach.

Reaction Scheme:

Cl-C₅H₃N-COOH + H₂N-C₆H₄-OCH₃ → (3-MeO-C₆H₄-NH)-C₅H₃N-COOH + HCl

2-Chloronicotinic acid + 3-Methoxyaniline → this compound + Hydrogen chloride

In a typical catalyst-free procedure, 2-chloronicotinic acid and a slight excess of 3-methoxyaniline would be heated together at approximately 120 °C until the reaction is complete. nih.gov Alternatively, the reaction can be carried out in the presence of a catalytic amount of boric acid under similar solvent-free conditions to facilitate the transformation. researchgate.net The resulting product, this compound, can then be isolated and purified using standard laboratory techniques such as recrystallization.

Table 3: Reactants for the Synthesis of this compound

| Starting Material | Reagent | Product |

|---|---|---|

| 2-Chloronicotinic acid | 3-Methoxyaniline | This compound |

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key functional handle for the synthesis of a wide array of analogues. Its reactivity allows for transformations into esters, amides, hydrazides, and other derivatives, which can serve as final products or as intermediates for further structural modifications.

Esterification of the carboxylic acid moiety is a common first step in derivatization, often to increase solubility in organic solvents or to activate the carboxyl group for subsequent reactions like hydrazide formation. Standard methods for esterification can be applied, including direct esterification with an alcohol in the presence of an acid catalyst (Fischer esterification) or transesterification from a simple alkyl ester. google.com

For instance, reacting this compound with various alcohols (e.g., methanol, ethanol, propanol) under acidic conditions yields the corresponding alkyl esters. Another efficient method involves the transesterification of a C1-C4 alkyl ester of nicotinic acid with a bulkier alcohol, such as menthol, in the presence of an alkaline catalyst like sodium methoxide. google.com This approach can be adapted for the target molecule to produce a variety of ester derivatives.

| Reactant Alcohol | Catalyst | Reaction Type | Resulting Ester |

| Methanol | Sulfuric Acid (H₂SO₄) | Fischer Esterification | Methyl 2-(3-methoxy-phenylamino)-nicotinate |

| Ethanol | p-Toluenesulfonic acid | Fischer Esterification | Ethyl 2-(3-methoxy-phenylamino)-nicotinate |

| Isopropanol | TiCl₄ | Direct Esterification | Isopropyl 2-(3-methoxy-phenylamino)-nicotinate |

| Menthol | Sodium Methoxide (NaOMe) | Transesterification | Menthyl 2-(3-methoxy-phenylamino)-nicotinate |

This table presents plausible esterification reactions based on established methods for nicotinic acid and related compounds.

Hydrazide Formation

Nicotinic acid hydrazides are valuable precursors for synthesizing various heterocyclic compounds. mdpi.com The synthesis of 2-(3-methoxy-phenylamino)-nicotinohydrazide is typically achieved through the hydrazinolysis of a corresponding alkyl ester (e.g., the methyl or ethyl ester). This reaction involves refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. mdpi.comnih.gov The use of a catalyst, such as one based on titanium or zirconium, can also facilitate the condensation of the acid with hydrazine. google.com

Thiazolidinone Synthesis

The resulting hydrazide is a versatile intermediate for creating more complex heterocyclic systems, such as 4-thiazolidinones. The general synthetic route involves a two-step process. researchgate.net First, the nicotinohydrazide is condensed with an aromatic aldehyde in the presence of a catalytic amount of glacial acetic acid to form an N'-arylidene-nicotinohydrazide, a type of Schiff base or hydrazone. mdpi.com

In the second step, this intermediate undergoes cyclocondensation with a mercapto-carboxylic acid, most commonly thioglycolic acid. nih.govekb.eg This reaction typically involves refluxing the hydrazone and thioglycolic acid in a solvent like dry benzene (B151609) or toluene, often with a catalyst, to yield the 4-thiazolidinone (B1220212) ring system. ekb.egresearchgate.net

| Aldehyde Reactant | Intermediate Hydrazone | Cyclizing Agent | Resulting Heterocycle |

| Benzaldehyde | N'-benzylidene-2-(3-methoxy-phenylamino)nicotinohydrazide | Thioglycolic Acid | 2-(3-methoxyphenylamino)-N-(2-phenyl-4-oxothiazolidin-3-yl)nicotinamide |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-(3-methoxy-phenylamino)nicotinohydrazide | Thioglycolic Acid | N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-(3-methoxyphenylamino)nicotinamide |

| 4-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene)-2-(3-methoxy-phenylamino)nicotinohydrazide | Thioglycolic Acid | N-(2-(4-hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-(3-methoxyphenylamino)nicotinamide |

This table illustrates the synthetic pathway from hydrazide to various thiazolidinone derivatives.

Mannich Reactions

Mannich reactions are three-component condensation reactions used for the aminoalkylation of acidic protons located on a substrate. oarjbp.com The synthesized thiazolidinones, or other derivatives of this compound possessing an active hydrogen atom (e.g., on the thiazolidinone ring or an N-H group), can serve as substrates for Mannich reactions. researchgate.net The reaction involves the substrate, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comresearchgate.net This process introduces an aminomethyl group, allowing for the synthesis of a diverse library of compounds with potential biological applications. nih.govnih.gov

| Substrate | Amine | Resulting Mannich Base |

| 2-(3-methoxyphenylamino)-N-(4-oxothiazolidin-3-yl)nicotinamide | Dimethylamine | 2-(3-methoxyphenylamino)-N-(5-((dimethylamino)methyl)-4-oxothiazolidin-3-yl)nicotinamide |

| 2-(3-methoxyphenylamino)-N-(4-oxothiazolidin-3-yl)nicotinamide | Piperidine (B6355638) | 2-(3-methoxyphenylamino)-N-(4-oxo-5-(piperidin-1-ylmethyl)thiazolidin-3-yl)nicotinamide |

| 2-(3-methoxyphenylamino)-N-(4-oxothiazolidin-3-yl)nicotinamide | Morpholine | 2-(3-methoxyphenylamino)-N-(5-(morpholinomethyl)-4-oxothiazolidin-3-yl)nicotinamide |

This table provides examples of Mannich bases derived from a thiazolidinone precursor.

Optimization of Synthetic Pathways

Optimizing synthetic routes for this compound and its analogues is crucial for improving efficiency, reducing costs, and ensuring the final products meet the required quality standards for research and development.

Alternative methods, such as the amination of 2-chloronicotinic acid, can be optimized by adjusting the base and solvent system. researchgate.netresearchgate.net For subsequent derivatization steps, such as thiazolidinone synthesis, the purity of the intermediate hydrazone is critical for achieving a high yield of the final cyclized product. Purification techniques like recrystallization or column chromatography are often employed to isolate intermediates and final products with high purity.

| Synthetic Step | Parameter for Optimization | Desired Outcome |

| Ullman Condensation | Catalyst (e.g., Copper) concentration, Ligand choice | Increased reaction rate, higher yield |

| Amine substitution | Temperature, Reaction Time | Minimized side-product formation, improved yield |

| Esterification | Catalyst choice, Water removal | Drive equilibrium towards product, high conversion |

| Hydrazide Formation | Purity of ester, Reaction temperature | High purity hydrazide, prevent degradation |

| Purification | Recrystallization solvent, Chromatography conditions | High purity (>98%), removal of unreacted starting materials |

This table summarizes key parameters for optimizing the synthesis and purification of this compound derivatives.

Adopting green chemistry principles in the synthesis of this compound and its analogues can significantly reduce the environmental impact of the process. mdpi.com This involves using less hazardous chemicals, choosing environmentally benign solvents, improving energy efficiency, and minimizing waste. nih.gov

Recent research has focused on developing greener synthetic routes for 2-anilinonicotinic acids. researchgate.netdntb.gov.ua One successful approach involves a solvent- and catalyst-free synthesis by reacting 2-chloronicotinic acid with various anilines. researchgate.netdntb.gov.ua This method offers significant advantages over traditional protocols, including very short reaction times (15–120 minutes), operational simplicity, and good to excellent yields. researchgate.netdntb.gov.ua

Furthermore, the use of alternative energy sources like microwaves can accelerate reactions, often leading to higher yields and cleaner product profiles in a shorter time frame. mdpi.com Employing water as a solvent, where feasible, also aligns with green chemistry principles by replacing volatile and often toxic organic solvents. researchgate.net

| Green Chemistry Principle | Conventional Method | Green Alternative | Benefit |

| Solvent Use | Use of non-green solvents like DMF, Toluene. researchgate.net | Solvent-free reaction or use of water. researchgate.netdntb.gov.ua | Reduced toxic waste and environmental impact. |

| Catalyst Use | Stoichiometric copper reagents (Ullman reaction). researchgate.net | Catalyst-free synthesis. researchgate.netdntb.gov.ua | Avoids heavy metal waste, simplifies purification. |

| Energy Efficiency | Conventional heating for long durations (hours to days). researchgate.net | Microwave-assisted synthesis (minutes). researchgate.netmdpi.com | Reduced energy consumption, faster reaction rates. |

| Atom Economy | Multi-step processes with protecting groups. | One-pot, multi-component reactions. researchgate.netdntb.gov.ua | Higher efficiency, less waste generation. |

This table compares conventional synthetic methods with greener alternatives for the synthesis of 2-anilinonicotinic acid derivatives.

Structure Activity Relationship Sar Studies of 2 3 Methoxy Phenylamino Nicotinic Acid Analogues

Impact of Substituents on the Phenylamino (B1219803) Moiety

The phenylamino portion of the molecule is a key site for modification, as substituents on this ring can profoundly affect the compound's electronic properties, lipophilicity, and steric profile, all of which are crucial for receptor binding and biological activity.

The introduction of halogen atoms (Fluorine, Chlorine, Bromine) to the phenylamino ring is a common strategy in medicinal chemistry to modulate a drug's potency and pharmacokinetic properties. For 2-(phenylamino)-nicotinic acid analogues, halogen substitution has proven to be a significant factor in enhancing anti-inflammatory activity.

Research has shown that the position and nature of the halogen are critical. For example, a study synthesizing various 2-substituted phenyl derivatives of nicotinic acid found that compounds featuring a 2-bromophenyl substituent displayed notable analgesic and anti-inflammatory activities. nih.govchemistryjournal.net Another key finding in the broader class of fenamates is the activity of compounds with chlorine substituents. Specifically, the presence of a chlorine atom at the meta-position (position 3) of the phenylamino ring has been associated with potent cyclooxygenase (COX-1 and COX-2) inhibition. rsc.org

These findings indicate that both the electronegativity and the size of the halogen substituent, as well as its position on the ring, play a crucial role in determining the efficacy of these compounds.

| Compound Analogue | Phenylamino Substituent | Observed Effect on Activity |

|---|---|---|

| Analogue A | 2-Bromo | Distinctive analgesic and anti-inflammatory activity. nih.govchemistryjournal.net |

| Analogue B | 3-Chloro | Potent COX-1 and COX-2 inhibition. rsc.org |

Generally, electron-donating substituents tend to increase the potency of related compounds. nih.gov For example, the introduction of a methyl group, a weak EDG, can enhance activity. Conversely, the effect of electron-withdrawing groups is more complex. While strong EWGs like a nitro group (-NO2) can sometimes decrease activity, others have been shown to be beneficial. In a study on a related thieno[2,3-b]pyridine (B153569) scaffold, it was found that electron-withdrawing substituents such as cyano (-CN) and nitro (-NO2) led to a noticeable increase in binding energy compared to less polar or electron-releasing groups. mdpi.com This suggests that specific, targeted electronic modifications, rather than a simple trend of donating or withdrawing character, are key to optimizing activity.

Influence of Modifications to the Nicotinic Acid Core

The nicotinic acid portion of the molecule contains two key features that are critical for activity: the carboxylic acid functional group and the pyridine (B92270) ring itself.

The carboxylic acid group is widely considered an essential feature for the biological activity of this class of compounds. It is typically ionized at physiological pH, allowing it to form crucial ionic interactions or hydrogen bonds with the target enzyme or receptor.

Studies on niflumic acid, a closely related analogue (2-(3-(trifluoromethyl)phenylamino)nicotinic acid), have provided direct evidence for the importance of this group. When the carboxylic acid moiety was converted into its corresponding methyl ester (NFAme) or amide (NFAm), a significant loss of potency and selectivity was observed. nih.gov Niflumic acid itself potently and selectively inhibited 5-HT-induced contractions in rat fundus tissue, while the ester and amide analogues were substantially less potent and non-selective. nih.gov This demonstrates that the acidic proton and the potential for ionic bonding are critical for the specific pharmacological action of these molecules. The replacement of the carboxylic acid with other acidic bioisosteres, such as tetrazoles or acyl sulfonamides, is a common strategy in medicinal chemistry to improve pharmacokinetic properties while maintaining the crucial acidic interaction. nih.govhyphadiscovery.comcambridgemedchemconsulting.comresearchgate.net

| Compound | Modification | IC50 for 5-HT response (M) | IC50 for KCl response (M) |

|---|---|---|---|

| Niflumic Acid | -COOH (Carboxylic Acid) | 0.24 x 10⁻⁴ | 1.49 x 10⁻⁴ |

| NFAme | -COOCH₃ (Methyl Ester) | 1.64 x 10⁻⁴ | 2.61 x 10⁻⁴ |

| NFAm | -CONH₂ (Amide) | 1.87 x 10⁻⁴ | 2.55 x 10⁻⁴ |

Substitution on the pyridine ring of the nicotinic acid core offers another avenue for modulating biological activity. The position, size, and electronic nature of substituents can influence the molecule's interaction with its biological target.

Studies on related nicotinamide (B372718) and nicotine (B1678760) analogues provide insight into these effects. For instance, research on N-(thiophen-2-yl) nicotinamide derivatives as fungicides revealed that substitution on the pyridine ring was critical for activity. A compound with chloro groups at both the 5- and 6-positions of the pyridine ring displayed the highest fungicidal activity. mdpi.com In another study on 6-substituted nicotine derivatives, a quantitative structure-activity relationship (QSAR) model demonstrated that binding affinity at nicotinic acetylcholine (B1216132) receptors was highly correlated with the volume of the substituent at the 6-position. researchgate.net Furthermore, 6-methylnicotinic acid is known as a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor, indicating that substitution at the 6-position is compatible with anti-inflammatory activity. researchgate.net These findings suggest that the steric bulk and electronic properties of substituents on the pyridine ring, particularly at positions 5 and 6, are important determinants of biological activity.

Stereochemical Considerations and Enantioselectivity

The principles of stereochemistry are fundamental in drug design and development, as the three-dimensional arrangement of atoms in a molecule can significantly influence its pharmacological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit different biological activities, potencies, and metabolic profiles. This is primarily due to the stereospecific nature of their interactions with chiral biological macromolecules such as receptors and enzymes.

For analogues of 2-(3-Methoxy-phenylamino)-nicotinic acid, the introduction of a chiral center can lead to enantiomers with distinct pharmacological properties. A chiral center in these analogues could arise from various structural modifications, such as the introduction of a stereogenic carbon atom on the nicotinic acid ring, the phenylamino moiety, or any appended substituents.

While specific research on the stereochemical aspects and enantioselectivity of this compound itself is not extensively documented in publicly available literature, the broader field of medicinal chemistry provides a strong basis for understanding the potential implications. It is a well-established paradigm that the biological activity of a racemic mixture (a 1:1 mixture of two enantiomers) can be attributed to one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

The differential activity between enantiomers is often explained by the "three-point attachment model," where one enantiomer can achieve a more optimal binding interaction with its biological target through at least three points of contact, whereas its mirror image cannot. This can result in significant differences in binding affinity and, consequently, biological response.

In the context of this compound analogues, if a chiral center were introduced, it would be anticipated that the two resulting enantiomers could display notable differences in their activity. For instance, if these compounds act as enzyme inhibitors, one enantiomer might fit more snugly into the enzyme's active site, leading to more potent inhibition.

To illustrate this principle with a hypothetical example, consider a chiral analogue of this compound, designated as Compound X, which exists as (R)- and (S)-enantiomers. A comparative biological assay could reveal the following:

| Compound | Enantiomer | Biological Activity (e.g., IC50 in µM) |

|---|---|---|

| Compound X | (R)-enantiomer | 0.5 |

| Compound X | (S)-enantiomer | 10.0 |

| Compound X | Racemic Mixture | 2.5 |

In this hypothetical scenario, the (R)-enantiomer is significantly more potent than the (S)-enantiomer, demonstrating clear enantioselectivity in its biological action. The activity of the racemic mixture is intermediate, reflecting the contribution of both enantiomers. Such findings would be critical in guiding further drug development efforts, favoring the synthesis and clinical investigation of the more active enantiomer.

The synthesis of single enantiomers can be achieved through various methods, including asymmetric synthesis, chiral resolution of a racemic mixture, or the use of chiral starting materials. Chiral resolution often involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by the regeneration of the individual enantiomers. Alternatively, chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, can be employed for the separation of enantiomers.

Computational Chemistry and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein receptor.

In the absence of specific studies on 2-(3-Methoxy-phenylamino)-nicotinic acid, one can surmise the types of interactions it might form with a target protein. The molecule possesses several key functional groups that can participate in various non-covalent interactions: the carboxylic acid group can act as a hydrogen bond donor and acceptor, the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, the secondary amine can serve as a hydrogen bond donor, and the methoxy (B1213986) group can also accept a hydrogen bond. The aromatic rings are capable of engaging in π-π stacking and hydrophobic interactions. The specific binding mode would be highly dependent on the topology and amino acid composition of the target protein's active site.

The prediction of receptor affinity, often expressed as a binding energy or docking score, is a key output of molecular docking simulations. This score is calculated based on the intermolecular forces such as electrostatic interactions, van der Waals forces, and hydrogen bonding between the ligand and the protein. A lower binding energy generally indicates a more stable protein-ligand complex and higher affinity. For this compound, its affinity would be quantified and compared to known inhibitors or endogenous ligands of a specific target.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic properties of a molecule.

An electronic structure analysis of this compound would involve the calculation of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability.

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.8 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

Note: These values are illustrative and not based on actual calculations for the specified compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. For this compound, the MEP map would likely show negative potential (typically colored red) around the carboxylic acid oxygen atoms and the pyridine nitrogen, indicating these are regions susceptible to electrophilic attack. Positive potential (typically colored blue) would be expected around the amine and carboxylic acid hydrogens, highlighting them as sites for nucleophilic attack.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for a series of nicotinic acid derivatives could include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening. This approach could potentially identify novel compounds with similar biological activity to this compound.

In Silico Prediction of Preclinical Pharmacokinetic Characteristics (e.g., ADME properties)

There is no published data detailing the in silico predicted ADME properties—such as absorption, distribution, metabolism, and excretion—specifically for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Specific molecular dynamics simulation studies to analyze the conformational flexibility and preferred spatial arrangements of this compound have not been reported in the available literature.

Future computational research focusing on this compound would be necessary to provide insights into its potential as a therapeutic agent from a pharmacokinetic and pharmacodynamic perspective.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Scaffolds with Enhanced Potency

The foundational step towards improving the therapeutic profile of 2-(3-methoxy-phenylamino)-nicotinic acid lies in the strategic design and synthesis of novel molecular scaffolds. The goal is to create analogues with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.govnih.govnih.gov Researchers are exploring various synthetic modifications to the core structure. This includes the derivatization of the carboxylic acid group into amides or N-acylarylhydrazones, which has been shown to yield compounds with significant analgesic and anti-inflammatory activities. researchgate.net

Another approach involves the synthesis of conformationally restricted analogues. mdpi.com By introducing cyclic constraints or "bridges" within the molecule, it is possible to lock the compound into a specific three-dimensional shape that may have a higher affinity for its biological target. mdpi.com The synthesis of novel nicotinic acid derivatives is an active area of research, with studies reporting the creation of compounds with potent inhibitory effects on various biological targets, including hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov These synthetic strategies provide a roadmap for developing more effective versions of this compound.

Exploration of Combination Therapies with Existing Agents

The therapeutic efficacy of this compound may be significantly enhanced when used in combination with other established drugs. This approach, known as combination therapy, can lead to synergistic effects, reduce the required dosage of individual agents, and potentially minimize adverse effects. nih.gov For instance, a meta-analysis of nicotinic acid in cardiovascular disease revealed positive effects when used alone or in combination with other lipid-lowering drugs. nih.gov

In the context of inflammatory conditions, combining this compound, which may act as a COX-2 inhibitor, with other anti-inflammatory agents that have different mechanisms of action could be a promising strategy. tocris.com For example, combination with therapies targeting pro-inflammatory cytokines like TNF-α, IL-6, or IL-1β could offer a multi-pronged attack on the inflammatory cascade. centerwatch.com Future studies should focus on identifying optimal combination regimens and elucidating the molecular basis of any observed synergistic interactions.

Advanced In Vitro and In Vivo Model Development for Efficacy Evaluation

To accurately predict the clinical efficacy of this compound and its novel analogues, the development and utilization of advanced preclinical models are crucial. Traditional two-dimensional cell cultures often fail to replicate the complexity of human tissues. Therefore, a shift towards more physiologically relevant models is necessary. nih.gov

Advanced In Vitro Models:

Three-dimensional (3D) cell cultures, organoids, and organ-on-a-chip systems offer a more accurate representation of the in vivo environment. nih.gov For inflammatory diseases, co-culture systems containing different cell types (e.g., immune cells, fibroblasts, and endothelial cells) can better mimic the cellular crosstalk that occurs during an inflammatory response.

Humanized models using patient-derived cells can provide insights into how genetic variations may influence drug response, paving the way for personalized medicine. nih.gov

Advanced In Vivo Models:

Chronic inflammation models , such as the cotton pellet-induced granuloma or adjuvant-induced arthritis in rodents, are valuable for assessing the long-term efficacy of anti-inflammatory compounds. mdpi.com

Transgenic animal models that are genetically engineered to develop specific diseases can provide a more accurate platform for testing the therapeutic effects of this compound in a disease-relevant context.

Below is a table summarizing various preclinical models for inflammation studies:

| Model Type | Specific Model | Key Features |

| In Vitro | RAW 264.7 Macrophage Assay | Measures inhibition of inflammatory mediators like nitric oxide and cytokines. nih.govrsc.org |

| Human Skin Explants | Allows for the study of anti-inflammatory effects in a human tissue context. mdpi.com | |

| Ex Vivo | Porcine Skin Model | Mimics human skin architecture and is useful for evaluating topical anti-inflammatory agents. mdpi.com |

| In Vivo | Carrageenan-Induced Paw Edema | A classic model of acute inflammation used to screen for anti-inflammatory drugs. nih.govmdpi.com |

| UV Erythema in Guinea Pigs | Models the initial stages of inflammation characterized by redness. ijpras.com | |

| Acetic Acid-Induced Vascular Permeability | Evaluates the ability of a compound to reduce fluid leakage from blood vessels during inflammation. ijpras.com |

Elucidation of Unexplored Biological Targets

While it is likely that this compound interacts with known targets of non-steroidal anti-inflammatory drugs (NSAIDs) such as cyclooxygenase (COX) enzymes, there is a strong possibility that it may have other, as-yet-unidentified biological targets. tocris.com The structurally related compound, niflumic acid, is known to modulate the activity of TRPA1 channels and GPR35, in addition to inhibiting COX-2. tocris.com

Identifying these "off-target" effects is crucial, as they could reveal novel therapeutic applications or explain certain side effects. Modern drug discovery approaches, such as chemoproteomics and thermal proteome profiling, can be employed to systematically screen for the cellular targets of a small molecule. Furthermore, exploring its effects on emerging molecular targets in inflammatory and autoimmune diseases, such as Bruton's tyrosine kinase (BTK), NLRP3 inflammasome, and various immune checkpoints, could open up new therapeutic avenues. mdpi.com

Application of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers.

For this compound, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build predictive models that correlate the chemical structures of analogues with their biological activities. nih.gov This can help in prioritizing which new compounds to synthesize and test, thereby saving time and resources. cas.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency and low toxicity.

Predicting Inflammatory Responses: Machine learning models have been successfully used to predict the inflammatory response of macrophages to different biomaterial scaffolds, demonstrating the potential of these techniques in understanding and modulating inflammatory processes. rsc.org

Virtual Screening: AI can be used to screen large virtual libraries of compounds to identify those that are most likely to bind to a specific biological target.

The application of these computational approaches will undoubtedly accelerate the development of the next generation of drugs derived from the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.